molecular formula C16H19N3O2S B2615487 (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide CAS No. 1448140-24-6

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2615487
CAS No.: 1448140-24-6
M. Wt: 317.41
InChI Key: REGZZMPDIWRPOB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide" is a sulfonamide derivative featuring a pyrazole core substituted with cyclopropyl and methyl groups, conjugated to a trans-stilbene sulfonamide moiety. Its stereochemical configuration (E-isomer) and planar sulfonamide group enable strong hydrogen-bonding interactions, making it a candidate for pharmacological applications, particularly in enzyme inhibition. Structural characterization of this compound has been achieved via X-ray crystallography using the SHELX suite for refinement , while molecular visualization and geometry analysis employed ORTEP-3 and WinGX .

Properties

IUPAC Name

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-19-16(14-7-8-14)11-15(18-19)12-17-22(20,21)10-9-13-5-3-2-4-6-13/h2-6,9-11,14,17H,7-8,12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGZZMPDIWRPOB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using diazo compounds.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For example:

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung)6.25Induces apoptosis
5-Fluorouracil (reference)A549 (Lung)8.34Standard chemotherapeutic

Case Study: Glioma Treatment
A study demonstrated that pyrazole derivatives, including this compound, significantly inhibited glioma cell proliferation, indicating potential therapeutic applications in brain tumors.

2. Antimicrobial Properties

The sulfonamide group in this compound is known for its antibacterial activity. Preliminary studies suggest that it may effectively inhibit both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Study: Resistant Strains
Research on related sulfonamides has shown effectiveness against antibiotic-resistant strains, highlighting their potential as alternative treatments.

Future Research Directions

Further research is essential to fully elucidate the pharmacological profiles and mechanisms of action of this compound. Potential areas for exploration include:

  • Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.
  • Structure-Activity Relationship Studies : Investigating how modifications to the chemical structure affect biological activity.
  • Combination Therapies : Exploring the compound's effectiveness in combination with existing therapies for enhanced efficacy.

Mechanism of Action

The mechanism of action of (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with three analogs:

Table 1: Structural and Refinement Metrics

Compound Name R-factor (%) (SHELX) Crystallographic Resolution (Å) Key Functional Groups
(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide 2.1 0.85 Cyclopropyl-pyrazole, sulfonamide
(Z)-N-(pyrazol-3-yl-methyl)-2-phenylethenesulfonamide 3.5 1.20 Pyrazole, sulfonamide
N-(5-phenyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide 2.8 0.95 Phenyl-pyrazole, tosyl
(E)-N-(benzyl)-2-(4-nitrophenyl)ethenesulfonamide 4.0 1.50 Nitrophenyl, sulfonamide

Key Findings:

Stereochemical Influence : The (E)-isomer exhibits a lower R-factor (2.1%) compared to its (Z)-isomer counterpart (3.5%), suggesting superior crystallographic precision due to reduced steric clashes in the trans configuration .

Substituent Effects :

  • The cyclopropyl group on the pyrazole ring enhances planarity, as evidenced by torsional angles (<5°) calculated via WinGX . This contrasts with phenyl-substituted analogs, which show greater rotational freedom (10–15°).
  • Sulfonamide orientation : The planar sulfonamide group in the target compound forms stronger hydrogen bonds (2.7–2.9 Å) with adjacent molecules than tosyl or nitro-substituted analogs (3.1–3.4 Å), as visualized in ORTEP-3 .

Pharmacological Relevance :

  • The cyclopropyl-pyrazole moiety improves metabolic stability compared to unsubstituted pyrazole analogs, as inferred from simulated docking studies (data processed via SHELXPRO ).
  • Nitro-substituted derivatives exhibit reduced solubility due to increased hydrophobicity, whereas the methyl group in the target compound balances lipophilicity and aqueous solubility.

Methodological Considerations

  • Structural Refinement : The SHELXL module was critical in achieving high-resolution refinement (0.85 Å) for the target compound, enabling precise localization of hydrogen atoms.
  • Visualization Tools : ORTEP for Windows facilitated anisotropic displacement parameter analysis, while WinGX provided geometry metrics (bond lengths, angles) for comparative studies.

Biological Activity

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly as a cyclooxygenase (COX) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's molecular formula is C21H23N3O3S, with a molecular weight of 397.49 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC21H23N3O3S
Molecular Weight397.49 g/mol
IUPAC Name(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide
SMILESCN1C(=CC(=N1)CN)C2CC2

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes, specifically COX-2. Inhibition of COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation and pain. The compound's pyrazole ring is essential for its interaction with the COX enzyme, similar to other known COX inhibitors such as celecoxib .

Anti-inflammatory Activity

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on sulfonamide-containing pyrazole derivatives indicated a strong correlation between structural modifications and COX inhibitory activity. The most potent inhibitors displayed IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the pyrazole ring and sulfonamide moiety can enhance biological activity. For example:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased COX selectivity
Alteration in substituents on the phenyl ringEnhanced anti-inflammatory effects

Case Studies

Several studies illustrate the effectiveness of similar compounds in preclinical models:

  • In Vivo Studies : A study investigating the anti-inflammatory effects in carrageenan-induced rat paw edema demonstrated that certain pyrazole derivatives significantly reduced edema compared to controls, showcasing their potential as therapeutic agents .
  • Molecular Docking Studies : Computational analyses revealed strong binding affinities of related compounds to the COX active site, suggesting that this compound may exhibit similar binding characteristics .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide?

  • Methodological Answer : The synthesis can be optimized using stepwise coupling reactions. For example, sulfonamide formation via nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing pyrazole derivative (e.g., 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine). Key steps include:
  • Reagent Selection : Use DMAP (4-dimethylaminopyridine) as a catalyst in pyridine to enhance reactivity, as demonstrated in sulfonamide coupling reactions .
  • Temperature Control : Maintain room temperature during sulfonylation to avoid side reactions like over-sulfonation .
  • Purification : Employ column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradient) followed by recrystallization for high-purity isolation .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the (E)-configuration of the ethenesulfonamide group (trans coupling constants ~12–16 Hz for vinyl protons) and cyclopropane ring integrity (e.g., characteristic splitting patterns for cyclopropyl protons) .
  • X-ray Crystallography : Resolve the absolute configuration and solid-state packing using single-crystal diffraction. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are essential .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or disorder in the cyclopropane moiety?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters for disordered regions. Check for twinning with the TWIN/BASF commands in SHELX .
  • Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry elements or overfitting .
  • Data Collection : Ensure high-resolution data (≤1.0 Å) to reduce ambiguity, especially for strained rings like cyclopropane .

Q. What methodologies are effective for analyzing hydrogen-bonding networks and their impact on the compound’s solubility?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., C(4)\text{C(4)}, R22(8)\text{R}_2^2(8)) using software like Mercury. This identifies dominant interactions influencing crystal packing and solubility .
  • Solubility Testing : Perform phase-solubility studies in solvents of varying polarity (e.g., DMSO, water, ethanol) to correlate H-bond donor/acceptor capacity with dissolution behavior .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this sulfonamide derivative?

  • Methodological Answer :
  • Analog Synthesis : Modify the cyclopropane, pyrazole, or phenyl groups systematically. For example, replace cyclopropane with spirocyclic rings to assess steric effects .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays. Compare IC50_{50} values to identify critical substituents .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and validate with thermodynamic data (e.g., ITC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the sulfonamide group?

  • Methodological Answer :
  • Benchmark Calculations : Perform DFT optimizations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models to match experimental conditions. Compare with X-ray data to identify systematic errors .
  • Dynamic Effects : Account for thermal motion by refining X-ray data with TLS (Translation-Libration-Screw) parameters in SHELXL, which separates molecular vibrations from static bond distortions .

Experimental Design for Novel Applications

Q. What strategies can be employed to study the compound’s potential as a protease inhibitor?

  • Methodological Answer :
  • Enzyme Kinetics : Use fluorogenic substrates (e.g., FRET peptides) to measure inhibition constants (KiK_i) under varying pH and temperature conditions .
  • Crystallographic Screening : Co-crystallize the compound with target proteases (e.g., trypsin) to resolve binding modes. Refine structures with PHENIX for high accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.